molecular formula C20H32N2 B5978369 N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine

Numéro de catalogue B5978369
Poids moléculaire: 300.5 g/mol
Clé InChI: ZQQKCHFZBMCRRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This can help reduce seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In addition, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its ability to selectively inhibit GABA transaminase, which can lead to an increase in GABA levels in the brain without affecting other neurotransmitters. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine. One area of interest is in the development of new therapies for epilepsy, addiction, anxiety, and depression based on the inhibition of GABA transaminase. Another area of interest is in the development of new drugs that can selectively target GABA transaminase and other enzymes involved in GABA metabolism. Finally, there is potential for the development of new imaging techniques to study the effects of this compound and other GABA-related drugs on brain function and activity.

Méthodes De Synthèse

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-phenylethyl)piperidine with cycloheptylamine to form N-cycloheptyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with chloroacetyl chloride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinone, which is then reduced with sodium borohydride to form this compound.

Applications De Recherche Scientifique

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression.

Propriétés

IUPAC Name

N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-2-7-11-19(10-6-1)21-20-13-16-22(17-14-20)15-12-18-8-4-3-5-9-18/h3-5,8-9,19-21H,1-2,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKCHFZBMCRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.